Oxysanguinarine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGABBBZRPRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203274 | |
| Record name | Hydroxysanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-30-1 | |
| Record name | Oxysanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxysanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Hydroxysanguinarine
Botanical Sources of Hydroxysanguinarine
The presence of hydrthis compound appears to be narrowly distributed, with confirmed identification primarily within the Papaveraceae family.
Distribution in Papaveraceae Family
Hydrthis compound is recognized as a constituent of the diverse alkaloid profile of the Papaveraceae family. nih.gov This family, commonly known as the poppy family, is renowned for its production of a wide array of benzylisoquinoline alkaloids, including prominent compounds like morphine, codeine, and sanguinarine (B192314). nih.govareeo.ac.ir Hydrthis compound exists as a minor alkaloid within this complex chemical tapestry.
Identification in Specific Plant Species
Detailed phytochemical investigations have definitively identified hydrthis compound in the following species:
Papaver somniferum (Opium Poppy): The most concrete evidence for the natural occurrence of hydrthis compound comes from studies of the opium poppy. Specifically, the compound 10-hydrthis compound has been identified in the roots of certain Papaver somniferum chemotypes. nih.gov For instance, in the 'Marianne' chemotype, sanguinarine and 10-hydrthis compound collectively represent 20% of the total benzophenanthridine alkaloid content found in the roots. nih.gov
Despite phytochemical analyses of other Papaveraceae species known to produce sanguinarine, the presence of hydrthis compound has not been reported in the following plants:
Pteridophyllum racemosum
Corydalis balansae
Meconopsis simplicifolia
Sanguinaria canadensis (Bloodroot) nih.govbond.edu.au
Chelidonium majus (Greater Celandine) nih.govflorajournal.com
Spatiotemporal Accumulation Patterns of Hydrthis compound in Plant Tissues
The accumulation of hydrthis compound appears to be highly specific, both in terms of its location within the plant and potentially its concentration over time, although data remains limited.
Organ-Specific Distribution (e.g., rhizomes, roots, leaves, stems)
Current research points to a distinct organ-specific accumulation of hydrthis compound. In Papaver somniferum, 10-hydrthis compound, along with its precursor 10-hydroxydihydrosanguinarine (B1216481), is localized in the roots of the plant. nih.gov This is consistent with the general understanding that roots are the primary site for the biosynthesis and accumulation of many benzophenanthridine alkaloids in members of the Papaveraceae family. nih.gov
The following table summarizes the known distribution of hydrthis compound.
| Plant Species | Organ | Compound Identified | Finding |
| Papaver somniferum | Roots | 10-hydrthis compound | Present in specific chemotypes. nih.gov |
| Papaver somniferum | Leaves | Not Reported | - |
| Papaver somniferum | Stems | Not Reported | - |
| Papaver somniferum | Rhizomes | Not Applicable | - |
Influence of Developmental Stage and Environmental Factors on Hydrthis compound Content
There is currently no specific scientific literature available that details the influence of plant developmental stages or environmental factors on the content of hydrthis compound. While such factors are known to affect the concentration of major alkaloids like sanguinarine, corresponding research on its hydroxylated form has not been published.
Chemotaxonomic Implications of Hydrthis compound Presence
Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. The presence of specific, particularly minor, alkaloids can sometimes serve as a valuable taxonomic marker.
However, due to the limited known distribution of hydrthis compound, its chemotaxonomic significance has not been established. Its identification is currently restricted to certain chemotypes of a single, highly variable species (Papaver somniferum). Further research is required to isolate hydrthis compound from a broader range of species within the Papaveraceae and related families to determine if its presence or absence holds any taxonomic value for classifying plant relationships.
Biosynthesis and Metabolic Pathways of Hydroxysanguinarine
Enzymology of Benzylisoquinoline Alkaloid (BIA) Biosynthesis Leading to Hydroxysanguinarine
The enzymatic machinery responsible for BIA biosynthesis is highly specific, involving a series of oxidoreductases, methyltransferases, and other enzymes that operate in a coordinated manner. The pathway to hydrthis compound involves specific oxidative and methylating steps that differentiate it from the direct synthesis of sanguinarine (B192314).
The synthesis of (S)-reticuline is a critical juncture in BIA biosynthesis mdpi.comresearchgate.netoup.comoup.comcabidigitallibrary.orgcaltech.edunih.gov. The conversion of (S)-norcoclaurine to (S)-reticuline involves several enzymatic steps:
O-methylation: (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine nih.govmdpi.comresearchgate.netrepositorioinstitucional.mxoup.com.
N-methylation: (S)-coclaurine is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine nih.govmdpi.comresearchgate.netrepositorioinstitucional.mxoup.com.
Hydroxylation: The P450-dependent monooxygenase (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1 or NMCH) catalyzes the 3′-hydroxylation of (S)-N-methylcoclaurine, forming (S)-3'-hydroxy-N-methylcoclaurine nih.govmdpi.comresearchgate.netresearchgate.netoup.com.
4′-O-methylation: Finally, the 4′-O-methylation of (S)-3'-hydroxy-N-methylcoclaurine yields (S)-reticuline nih.govmdpi.comresearchgate.netrepositorioinstitucional.mxoup.com.
The first committed step in the sanguinarine pathway from (S)-reticuline is catalyzed by the berberine (B55584) bridge enzyme (BBE), which oxidatively cyclizes (S)-reticuline to form (S)-scoulerine nih.govmdpi.comresearchgate.netresearchgate.netrepositorioinstitucional.mxoup.comwikipedia.orgnih.govnih.gov. Subsequent steps involve further oxidations and modifications to generate dihydrosanguinarine (B1196270), a direct precursor to sanguinarine.
Methyltransferases (OMTs) are vital for the diversification of BIAs, adding methyl groups to hydroxyl functions on the alkaloid skeleton oup.comcabidigitallibrary.orgfrontiersin.orgnih.gov. In the context of hydrthis compound biosynthesis, specific OMTs play crucial roles. The enzyme Eschscholzia californica 10-hydrthis compound O-methyltransferase (EcG11OMT) has been identified as a key player, specifically targeting 10-hydrthis compound for methylation frontiersin.orgnih.gov. Another OMT, 10-hydroxydihydrosanguinarine (B1216481) 10-O-methyltransferase (EC 2.1.1.119), catalyzes the methylation of 10-hydroxydihydrosanguinarine to dihydrochelirubine, indicating the importance of methylation at various hydroxylated intermediates in this pathway wikipedia.org.
Oxidative enzymes, particularly cytochromes P450 (CYPs) and flavoprotein oxidases, are essential for introducing hydroxyl groups and facilitating ring closures and aromatizations. For hydrthis compound, specific hydroxylations are critical.
CYP82P2: This cytochrome P450 enzyme, identified in Eschscholzia californica, plays a significant role in the hydroxylation of dihydrosanguinarine. It catalyzes the conversion of dihydrosanguinarine to 10-hydroxydihydrosanguinarine, a direct precursor to 10-hydrthis compound nih.gov.
DBOX (Dihydrobenzophenanthridine Oxidase): While DBOX catalyzes the final two-electron oxidation of dihydrosanguinarine to sanguinarine mdpi.comnih.govnih.govscholaris.caoup.comresearchgate.net, its role in the broader benzophenanthridine pathway highlights the importance of terminal oxidative steps.
(S)-cis-N-methylstylopine 14-hydroxylase (MSH): This P450 enzyme is involved in the sanguinarine pathway, catalyzing the hydroxylation of (S)-cis-N-methylstylopine at the C14 position, leading to protopine (B1679745) nih.gov. Other P450s, such as CYP82N4, are also implicated in earlier oxidative steps in the sanguinarine pathway nih.gov.
The precise sequence and specific hydroxylation sites leading to hydrthis compound are still under investigation, but enzymes like CYP82P2 are central to introducing the necessary hydroxyl group at an early stage of the final conversion.
Regulation of Hydrthis compound Biosynthesis
The production of hydrthis compound, like other specialized metabolites, is tightly regulated by a combination of transcriptional, post-transcriptional, and compartmentalization mechanisms.
The expression of genes encoding enzymes in the sanguinarine and related pathways is often induced by external stimuli, such as fungal elicitors, which trigger plant defense responses nih.govresearchgate.netnih.gov. Transcriptional regulation involves specific transcription factors (TFs). For instance, basic helix-loop-helix (bHLH) proteins, such as EcbHLH1-1 and EcbHLH1-2 in E. californica, have been shown to regulate genes involved in BIA biosynthesis, including those for 6OMT and stylopine synthase (CYP719A3) repositorioinstitucional.mxoup.comnih.gov. WRKY proteins also play a role in regulating these pathways repositorioinstitucional.mx. Post-transcriptional controls, which can act as negative modulators, are also recognized as a significant regulatory mechanism in plant specialized metabolism scielo.org.mx. Furthermore, the subcellular localization of enzymes, particularly their association with the endoplasmic reticulum (ER), is crucial for pathway efficiency and regulation nih.govnih.gov.
Enzymes involved in BIA biosynthesis typically exhibit high substrate specificity, ensuring the precise formation of desired products mdpi.com. For instance, the dihydrobenzophenanthridine oxidase (DBOX) from opium poppy shows a high Km value for dihydrosanguinarine (201 µM), suggesting that substrate accumulation might occur under certain physiological conditions nih.gov. The specificity of CYP82P2 for dihydrosanguinarine is critical for its role in forming 10-hydroxydihydrosanguinarine nih.gov. Similarly, EcG11OMT's specific targeting of 10-hydrthis compound for methylation underscores the precise nature of OMT activity in diversifying BIA structures frontiersin.orgnih.gov. Understanding these kinetic properties and substrate preferences is key to comprehending the regulation and efficiency of hydrthis compound biosynthesis.
Diversification of Benzophenanthridine Alkaloids from Hydrthis compound Precursors
The biosynthesis of benzophenanthridine alkaloids (BZDAs), including hydrthis compound, is a complex, multi-step process originating from the amino acid L-tyrosine. These pathways are crucial for understanding the chemical defense mechanisms and potential pharmacological applications of these plant-derived compounds nih.govfrontiersin.orgwikipedia.orgnih.gov. Hydrthis compound, specifically 10-hydrthis compound, is a key compound within this family, representing a product of significant metabolic diversification driven by enzymatic modifications.
The initial stages of BZDA biosynthesis are shared with other benzylisoquinoline alkaloids (BIAs). The process begins with L-tyrosine, which is converted through several enzymatic steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These precursors then condense to form (S)-norcoclaurine, a foundational intermediate nih.govfrontiersin.orgwikipedia.orgnih.govnih.gov. Subsequent methylation and hydroxylation reactions transform (S)-norcoclaurine into (S)-reticuline, a critical branch-point intermediate from which various BIA classes, including benzophenanthridines, diverge nih.govfrontiersin.orgwikipedia.orgnih.govkspbtjpb.org.
The commitment step towards the benzophenanthridine and protoberberine alkaloid pathways occurs with the enzymatic conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE) nih.govfrontiersin.orgwikipedia.orgnih.govnih.govkspbtjpb.org. From (S)-scoulerine, a series of enzymatic transformations, including those catalyzed by cheilanthifoline synthase (CFS) and stylopine synthase (SPS), lead to the formation of tetrahydroprotoberberine intermediates. These are further modified, often involving N-methylation and oxidation steps, to produce dihydrosanguinarine nih.govwikipedia.orgscholaris.canih.govmdpi.comebi.ac.uk.
The formation of hydrthis compound, particularly 10-hydrthis compound, represents a significant step in the diversification of BZDAs. This hydroxylation is typically mediated by specific cytochrome P450 enzymes (CYPs) and other oxidases. For instance, research has indicated that the enzyme CYP82P2 can catalyze the conversion of dihydrosanguinarine to 10-hydroxydihydrosanguinarine. Subsequently, this intermediate can be further oxidized by enzymes like McDBOX2 to yield 10-hydrthis compound nih.gov. Other studies have also reported the isolation of 10-hydrthis compound and related hydroxylated dihydrobenzophenanthridine alkaloids from plant cell cultures, underscoring the role of hydroxylation in generating structural diversity within this alkaloid class nih.gov. The final conversion of dihydrosanguinarine to sanguinarine involves dihydrobenzophenanthridine oxidase (DBOX) nih.govnih.gov.
The diversification of benzophenanthridine alkaloids is characterized by the enzymatic modifications applied to common precursors like (S)-reticuline and (S)-scoulerine. Hydroxylation, as exemplified by the formation of 10-hydrthis compound, is a key process that generates distinct chemical entities with potentially altered biological properties. This enzymatic machinery allows for the production of a wide array of BZDAs, including sanguinarine, chelerythrine (B190780), protopines, and macarpine, from a shared biosynthetic foundation nih.govmdpi.comnih.govvfu.cz. Therefore, while hydrthis compound is itself a product of these diversification pathways, it is part of a broader metabolic network that generates a rich diversity of benzophenanthridine alkaloids.
Data Table 1: Key Enzymes in Benzophenanthridine Alkaloid Biosynthesis
| Enzyme Name | Catalyzed Reaction | Key Substrate(s) | Key Product(s) |
| Berberine Bridge Enzyme (BBE) | Converts N-methyl group to methylene (B1212753) bridge, forming the berberine bridge | (S)-Reticuline | (S)-Scoulerine |
| Dihydrobenzophenanthridine Oxidase (DBOX) | Oxidizes dihydrosanguinarine to sanguinarine | Dihydrosanguinarine | Sanguinarine |
| CYP82P2 | Hydroxylation of dihydrosanguinarine | Dihydrosanguinarine | 10-Hydroxydihydrosanguinarine |
| McDBOX2 | Oxidation of 10-hydroxydihydrosanguinarine | 10-Hydroxydihydrosanguinarine | 10-Hydrthis compound |
| CYP80B1 | Hydroxylation of N-methylcoclaurine | (S)-N-methylcoclaurine | 3'-Hydroxy-N-methylcoclaurine |
| Tetrahydroprotoberberine N-methyltransferase (TNMT) | N-methylation of tetrahydroprotoberberines | Tetrahydroprotoberberines | N-methyltetrahydroprotoberberines |
Data Table 2: Key Intermediates in Benzophenanthridine Alkaloid Biosynthesis
| Intermediate Name | Chemical Class | Role in Biosynthesis |
| L-Tyrosine | Amino Acid | Primary precursor for benzylisoquinoline alkaloid (BIA) biosynthesis. |
| (S)-Reticuline | Benzylisoquinoline alkaloid | Central branch-point intermediate leading to various BIA classes, including benzophenanthridines. |
| (S)-Scoulerine | Protoberberine alkaloid | Committed intermediate for benzophenanthridine and protoberberine alkaloid biosynthesis, formed from (S)-reticuline. |
| Dihydrosanguinarine | Dihydrobenzophenanthridine alkaloid | Direct precursor to sanguinarine; product of early steps in the BZDA pathway. |
| 10-Hydroxydihydrosanguinarine | Hydroxylated Dihydrobenzophenanthridine alkaloid | Intermediate in the formation of 10-hydrthis compound. |
| Hydrthis compound | Benzophenanthridine alkaloid | A hydroxylated BZDA, product of specific enzymatic modifications; contributes to structural diversity. |
| Sanguinarine | Benzophenanthridine alkaloid | A major final product in this branch of BIA biosynthesis. |
| (S)-Norcoclaurine | Benzylisoquinoline alkaloid | Early intermediate formed from tyrosine derivatives. |
| (S)-N-methylcoclaurine | Benzylisoquinoline alkaloid | Methylated derivative of (S)-norcoclaurine, precursor to (S)-reticuline. |
| Protopine | Benzophenanthridine alkaloid | An alkaloid that can be a precursor to other BZDAs like macarpine. |
| Macarpine | Benzophenanthridine alkaloid | A BZDA formed via protopine and dihydrosanguinarine. |
Compound Names Mentioned:
Hydrthis compound
Sanguinarine
Chelerythrine
Dihydrosanguinarine
10-Hydrthis compound
10-Hydroxydihydrosanguinarine
(S)-Reticuline
(S)-Scoulerine
(S)-Norcoclaurine
(S)-N-methylcoclaurine
Protopine
Macarpine
L-Tyrosine
Dopamine
4-Hydroxyphenylacetaldehyde
Advanced Methodologies for the Study of Hydroxysanguinarine
Analytical Techniques for Isolation and Quantification
The accurate isolation and quantification of hydroxysanguinarine are crucial for its study. This is primarily achieved through advanced chromatographic and spectroscopic methods.
Chromatographic Methods for Hydrthis compound
Chromatographic techniques are indispensable for separating and quantifying complex mixtures, including those containing hydrthis compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed method for the separation and determination of alkaloids, including sanguinarine (B192314) and its derivatives like hydrthis compound. Reversed-phase HPLC, often utilizing C18 columns, is commonly used. Mobile phases typically consist of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, often with modifiers like acids or ion-pairing reagents to optimize separation. Detection is frequently performed using UV-Vis detectors, with wavelengths selected based on the compound's absorption maxima, or by coupling HPLC to mass spectrometry for enhanced sensitivity and specificity nih.govnih.govcabidigitallibrary.orgisciii.esijper.org. For instance, a method using a C18 column with a mobile phase of methanol-acetonitrile-tetrahydrofuran-water and UV detection at 280 nm has been reported for sanguinarine determination nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry, making it a powerful tool for analyzing complex samples wikipedia.orgnih.govresearchgate.net. This technique is particularly useful for identifying and quantifying hydrthis compound due to its high sensitivity and specificity. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity by fragmenting selected ions, allowing for detailed structural analysis and confirmation of identity wikipedia.orgresearchgate.netresearchgate.netmdpi.com. Fragmentation patterns, obtained through MS/MS analysis, are critical for elucidating the structure of hydrthis compound and its metabolites. For example, MS/MS analysis can reveal characteristic fragment ions that indicate specific structural features, such as the presence of hydroxyl groups or the loss of particular functional groups researchgate.netresearchgate.net.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are vital for confirming the structure and purity of isolated hydrthis compound.
UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about the electronic structure and concentration of compounds lcms.cztechnologynetworks.comazooptics.com. Hydrthis compound, like other alkaloids, exhibits characteristic UV-Vis absorption spectra due to its conjugated systems. The wavelength of maximum absorption (λmax) and the intensity of the absorption peaks can be used for identification and quantification lcms.czscispace.comresearchgate.net. UV-Vis spectroscopy is a fundamental technique for initial characterization and can be used in conjunction with chromatographic methods, such as in diode array detection (DAD) systems coupled with HPLC nih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for definitive structural elucidation of organic molecules libretexts.orgsydney.edu.auconductscience.comnih.govrsc.org. ¹³C NMR provides information about the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom, aiding in the identification of functional groups and carbon connectivity libretexts.orgsydney.edu.au. ¹H NMR provides details about the hydrogen atoms, their chemical environment, and their neighboring protons through splitting patterns. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing detailed structural assignments and confirming the connectivity of atoms in complex molecules like hydrthis compound sydney.edu.auconductscience.comnih.govrsc.org.
Mass Spectrometry (MS) Fragmentation Analysis: Beyond its use in LC-MS, mass spectrometry itself provides critical structural information through fragmentation patterns. When a molecule is ionized and fragmented, the resulting fragment ions can be analyzed to deduce structural features. Techniques like MS/MS allow for the targeted fragmentation of specific ions, yielding detailed information about bond cleavages and the presence of functional groups researchgate.netresearchgate.netmdpi.comchemguide.co.ukwikipedia.org. For instance, the fragmentation patterns of hydrthis compound can reveal the positions of hydroxyl groups or the presence of specific ring structures.
In Situ Detection and Spatial Profiling
Understanding where hydrthis compound is located within plant tissues or cells is crucial for comprehending its biological function and distribution.
Mass Spectrometry Imaging (MSI) for Hydrthis compound Distribution in Plant Tissues
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the direct visualization and mapping of molecules within biological tissues without the need for extensive sample preparation or extraction mdpi.comosti.govfrontiersin.orgfrontiersin.orgfrontiersin.orgbrjac.com.brnih.gov. MSI generates spatially resolved chemical maps, revealing the distribution patterns of specific compounds, such as hydrthis compound, across tissue sections.
Techniques: Various MSI techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI), are employed for plant metabolomics mdpi.comosti.govfrontiersin.orgbrjac.com.br. These methods enable the direct detection of molecules in situ, providing insights into their compartmentalization within plant tissues mdpi.comosti.govfrontiersin.orgfrontiersin.orgbrjac.com.brnih.gov. For example, MSI has been utilized to map the distribution of alkaloids in plant species, revealing specific localization within vascular bundles, pith, or epidermal regions frontiersin.orgnih.govresearchgate.net. While specific studies detailing the MSI of hydrthis compound are not extensively cited in the provided search results, the general application of MSI to alkaloids suggests its potential utility for this compound scispace.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net. Research on sanguinarine distribution in plant tissues indicates its presence in root systems, which could be extended to hydrthis compound scispace.comscielo.org.mx.
Microscopic Techniques for Cellular Localization Studies
Microscopic techniques, often enhanced by fluorescent labeling or specific detection methods, are used to determine the precise cellular localization of compounds like hydrthis compound.
Super-Resolution Microscopy: Techniques such as Single-Molecule Localization Microscopy (SMLM) offer resolutions far beyond the diffraction limit of conventional light microscopy, enabling the visualization of molecules at the nanoscale frontiersin.orguib.noresearchgate.netoxinst.com. SMLM methods, including PALM and STORM, allow for the precise localization of individual fluorescent molecules within cells frontiersin.orguib.noresearchgate.netoxinst.com. While direct application of SMLM for hydrthis compound might require specific fluorescent derivatization or probes, these advanced microscopy techniques provide the capability to resolve subcellular structures and the localization of specific compounds within them frontiersin.orguib.noresearchgate.netoxinst.combiorxiv.org. If hydrthis compound can be tagged with a suitable fluorophore or if it exhibits intrinsic fluorescence that can be exploited, these methods would offer unparalleled detail in its cellular distribution.
Preclinical Pharmacological Investigations of Hydroxysanguinarine and Its Analogs
In Vitro and In Vivo (Non-Human) Models for Activity Assessment
The preclinical evaluation of hydroxysanguinarine and its analogs has utilized a variety of in vitro and in vivo models to assess their therapeutic potential.
In Vitro Models:
Cell Viability and Cytotoxicity Assays: The MTT assay is a primary method used to evaluate the cytotoxic effects of these compounds on cancer cell lines. researchgate.netviamedica.pl
Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to quantify apoptosis through methods like Annexin V/Propidium Iodide staining and to analyze cell cycle distribution. imrpress.commdpi.com
Microscopy: Fluorescence microscopy is used to observe morphological changes associated with apoptosis. nih.gov
Molecular Assays: Western blotting helps in determining the expression levels of proteins involved in various cellular processes, including cell cycle regulation and apoptosis. imrpress.comnih.gov
In Vivo Models:
Rodent Models: Studies have utilized rodent models, such as rat syngeneic models of colorectal cancer, to evaluate the in vivo antitumor activity of related alkaloids like sanguinarine (B192314). researchgate.net Preclinical safety evaluations of extracts containing these alkaloids, such as Macleaya cordata extract, have also been conducted in rodents. frontiersin.org
Zebrafish Xenograft Models: The zebrafish xenograft model has been employed to assess the ability of related alkaloids to inhibit tumor cell proliferation and metastasis in a living organism. mdpi.com
Murine Models for Infectious Diseases: The efficacy of related alkaloids against candidiasis caused by Candida albicans has been validated in murine models. nih.gov
These models are crucial for elucidating the mechanisms of action and determining the potential therapeutic applications of hydrthis compound and its analogs before any consideration for clinical trials.
Anticancer Activity Research
Hydrthis compound and its related benzophenanthridine alkaloids have been the subject of extensive research for their potential anticancer properties. ontosight.airesearchgate.net
A significant mechanism of the anticancer activity of hydrthis compound and its analogs is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle in cancer cells. researchgate.net
Studies on the related alkaloid sanguinarine have demonstrated its ability to induce apoptosis in a variety of cancer cell lines, including those of breast, gastric, and skin cancers. researchgate.netimrpress.com This process is often dose-dependent and can be observed through various experimental techniques. imrpress.comnih.gov For instance, in C6 rat glioblastoma cells, sanguinarine treatment led to the induction of apoptosis, confirmed by fluorescence microscopy and annexin-V-based assays. nih.gov The process involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.gov
Furthermore, these alkaloids can cause cell cycle arrest, preventing cancer cells from proliferating. imrpress.com Sanguinarine has been shown to induce a sub-G0/G1 cell-cycle arrest in cutaneous squamous cell carcinoma cells. imrpress.com In nasopharyngeal carcinoma cells, sanguinarine inhibited cell proliferation in a time and dose-dependent manner. nih.gov Similarly, the chalcone (B49325) derivative 1C induced G2/M phase cell cycle arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com Another alkaloid, erythraline, induced G2/M cell cycle arrest in SiHa cervical cancer cells. mdpi.com This arrest is often associated with the modulation of key cell cycle regulatory proteins. imrpress.comwaocp.org
The table below summarizes the effects of sanguinarine on apoptosis and cell cycle in different cancer cell lines.
| Cell Line | Effect | Key Findings |
| Cutaneous Squamous Cell Carcinoma (A431 & A388) | Induces sub-G0/G1 cell-cycle arrest and apoptosis. imrpress.com | Decreased cell viability and colony formation in a time- and dose-dependent manner. imrpress.com |
| Nasopharyngeal Carcinoma (CNE2 & 5-8F) | Inhibits cell proliferation and induces apoptosis. nih.gov | Showed time and dose-dependent inhibition of cell proliferation. nih.gov |
| Melanoma (RPMI-7951 & A375) | Induces apoptosis and cell cycle arrest at G0/G1 or G2/M phase. viamedica.pl | Dose-dependent decrease in cell survival. viamedica.pl |
| C6 Rat Glioblastoma | Induces apoptosis. nih.gov | Associated with modulation of the Bcl-2 family and activation of caspases. nih.gov |
| Human Breast Adenocarcinoma (MCF-7) | Reduces cell viability and induces sub-G1 cell population. researchgate.net | Sanguinarine was found to be a potent anticancer agent. researchgate.net |
Hydrthis compound and its analogs exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. The related alkaloid sanguinarine has been shown to suppress the PI3K/Akt/mTOR pathway. nih.gov For instance, in nasopharyngeal carcinoma cells, sanguinarine's anti-tumor effects were linked to the suppression of mTOR signaling. nih.gov Downregulation of Akt activity has also been observed in sanguinarine-treated glioblastoma cells, and inhibitors of this pathway sensitized the cells to sanguinarine-induced apoptosis. nih.gov
NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer. Sanguinarine is a known inhibitor of NF-κB activation, which contributes to its anti-inflammatory and anticancer properties. researchgate.net It has been shown to inhibit NF-κB activity, thereby inducing tumor cell apoptosis. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and apoptosis. Sanguinarine can modulate this pathway, for example, by downregulating the activity of extracellular signal-regulated kinase (ERK) in glioblastoma cells. nih.govnih.gov Inhibition of the JNK signaling pathway, a part of the MAPK family, was found to mitigate sanguinarine-induced apoptosis in metastatic cutaneous squamous cell carcinoma cells. imrpress.com
EGFR Pathway: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Sanguinarine and its analogs can interfere with this pathway. For example, the EGFR inhibitor CP-358,774 has been shown to induce apoptosis and cell cycle arrest. researchgate.netnih.gov
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth and differentiation. Sanguinarine has been found to inhibit the activation of STAT3 in basal-like breast cancer cells. researchgate.net
Wnt/β-catenin Pathway: This pathway is critical in development and cancer. The related alkaloid chelerythrine (B190780) has been shown to affect the WNT10B/β-catenin signaling axis in colorectal cancer. mdpi.com
The table below summarizes the signaling pathways modulated by sanguinarine and related alkaloids.
| Signaling Pathway | Effect of Alkaloid | Cancer Type |
| PI3K/Akt/mTOR | Inhibition | Nasopharyngeal Carcinoma, Glioblastoma nih.govnih.gov |
| NF-κB | Inhibition | General anticancer and anti-inflammatory effect nih.govresearchgate.net |
| MAPK | Modulation (e.g., ERK, JNK) | Glioblastoma, Cutaneous Squamous Cell Carcinoma imrpress.comnih.gov |
| JAK/STAT | Inhibition of STAT3 | Breast Cancer researchgate.net |
| Wnt/β-catenin | Modulation | Colorectal Cancer mdpi.com |
A key aspect of the anticancer activity of hydrthis compound and its analogs lies in their ability to interact directly with DNA and interfere with the function of essential nuclear enzymes like topoisomerases. researchgate.net
These alkaloids, being planar polyaromatic compounds, can intercalate into the DNA double helix. researchgate.net This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. Some studies suggest they can also form covalent modifications on DNA. researchgate.net
Furthermore, these compounds are known to target DNA topoisomerases, enzymes that are critical for managing the topological state of DNA during processes like replication, transcription, and chromosome segregation. ebi.ac.ukus.esoup.com Type II topoisomerases, which create transient double-strand breaks in DNA, are particularly important targets for anticancer drugs. ebi.ac.ukoaepublish.com By inhibiting the activity of these enzymes, sanguinarine and related alkaloids can lead to the accumulation of DNA damage and trigger apoptosis. researchgate.net The inhibition of topoisomerase II by drugs like etoposide (B1684455) is a well-established anticancer mechanism. oaepublish.com
The interaction of these alkaloids with DNA and topoisomerases represents a significant mechanism contributing to their cytotoxic effects against cancer cells.
Hydrthis compound and its analogs have demonstrated a significant capacity to inhibit cancer cell proliferation and the processes involved in metastasis. researchgate.netnih.govnih.gov
Research on the related alkaloid sanguinarine has shown that it can decrease the viability and colony formation of cancer cells in a manner that is dependent on both the dose and the duration of treatment. imrpress.com In nasopharyngeal carcinoma cells, sanguinarine was found to inhibit cell proliferation and reduce the ability of cells to form clones. nih.gov
Beyond inhibiting proliferation, these alkaloids can also interfere with the metastatic cascade. Metastasis involves the migration and invasion of cancer cells to distant sites. Sanguinarine has been shown to suppress the migration and invasion of nasopharyngeal carcinoma cells. nih.gov In a study on breast cancer cells, sanguinarine markedly lowered cell migration. researchgate.net Similarly, an analog, 6-hydroxymethyldihydronitidine, was found to attenuate cell migration by inhibiting the phosphorylation of focal adhesion kinase (FAK), a key protein in cell adhesion and migration. mdpi.com This was further supported by the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix to facilitate invasion. mdpi.com
The table below provides a summary of the effects of sanguinarine and its analogs on cellular proliferation and metastasis.
| Cancer Cell Type | Effect on Proliferation | Effect on Metastasis | Key Findings |
| Nasopharyngeal Carcinoma | Inhibited | Suppressed migration and invasion nih.gov | Time and dose-dependent inhibition of proliferation. nih.gov |
| Cutaneous Squamous Cell Carcinoma | Decreased cell viability and colony formation imrpress.com | Not specified | - |
| Breast Cancer | Lowered cell viability researchgate.net | Markedly lowered cell migration researchgate.net | - |
| HepG2 (Liver Cancer) | Inhibited | Suppressed migration mdpi.com | Effect mediated by 6-hydroxymethyldihydronitidine through FAK pathway inhibition. mdpi.com |
| Melanoma | Dose-dependent decrease in cell survival viamedica.pl | Reduction in cells with high migratory abilities viamedica.pl | - |
Antimicrobial and Antifungal Activity Studies
Beyond their anticancer potential, hydrthis compound and its related alkaloids exhibit significant antimicrobial and antifungal properties. ontosight.airesearchgate.net
The antimicrobial activity of sanguinarine has been demonstrated against various bacteria. frontiersin.org For instance, it has shown inhibitory effects against Staphylococcus aureus, interfering with the permeability of the cell wall and membrane and inducing the production of reactive oxygen species (ROS) in the bacteria. frontiersin.org Extracts from Macleaya cordata, which are rich in sanguinarine, are used in animal feed to improve intestinal health due to their antibacterial properties. frontiersin.org
In the realm of antifungal activity, sanguinarine has been identified as a potent agent against Candida albicans, an opportunistic fungus that can cause serious infections, particularly in immunocompromised individuals. nih.gov Studies have shown that sanguinarine inhibits the growth of clinical isolates of C. albicans. nih.gov The mechanism of its antifungal action involves the disruption of the fungal cell's morphological structure, including the cell wall and membrane, and a significant reduction in the ergosterol (B1671047) content, a vital component of the fungal cell membrane. nih.gov Norsanguinarine, another analog, has also demonstrated antifungal activity. targetmol.com
The broad-spectrum antimicrobial and antifungal activities of hydrthis compound and its analogs highlight their potential for development as novel therapeutic agents for infectious diseases. ontosight.ai
Mechanisms of Action against Bacterial Pathogens (e.g., cell wall and membrane interference, ROS production)
Hydrthis compound and its analogs, such as sanguinarine and chelerythrine, exhibit potent antibacterial activity through a multi-pronged approach that targets fundamental bacterial structures and processes. A primary mechanism involves the disruption of the bacterial cell wall and membrane, compromising their integrity and leading to cell death. nih.govnih.govwikipedia.org This interference with the cell envelope is a critical aspect of their bactericidal action. numberanalytics.comuu.nl
Studies on sanguinarine, a closely related analog, have demonstrated its ability to interfere with the integrity and permeability of the Staphylococcus aureus cell wall and membrane. nih.govnih.gov This is evidenced by morphological changes observed under scanning electron microscopy, such as cell shrinkage and collapse, and the leakage of intracellular components. nih.govfrontiersin.org The increased extracellular activity of enzymes like alkaline phosphatase (AKP) further confirms damage to the cell wall. nih.govnih.govnih.gov Similarly, chelerythrine has been shown to destroy the cell wall and membrane of bacteria, causing leakage of cellular contents. nih.govnih.gov
Another key mechanism of action is the induction of reactive oxygen species (ROS) production within the bacterial cells. nih.govengineering.org.cn High concentrations of sanguinarine have been shown to induce the generation of large amounts of ROS in S. aureus, leading to oxidative stress and damage. nih.govnih.gov This overproduction of ROS contributes significantly to the bactericidal effect. wjgnet.com The combination of cell wall and membrane disruption with the induction of oxidative stress creates a powerful antimicrobial effect.
Efficacy against Specific Microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, dengue virus)
The broad-spectrum antimicrobial activity of hydrthis compound and its analogs has been demonstrated against a variety of pathogens, including bacteria and fungi.
Staphylococcus aureus : Sanguinarine and chelerythrine have shown significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Sanguinarine chloride hydrate (B1144303) (SGCH) has a medium-sensitive inhibitory zone against S. aureus, with a minimum inhibitory concentration (MIC) of 128 μg/mL and a minimum bactericidal concentration (MBC) of 256 μg/mL. nih.govnih.govresearchgate.net Chelerythrine exhibits strong antibacterial activity against S. aureus, with a reported MIC of 0.156 mg/mL. nih.gov
Escherichia coli : Sanguinarine has also demonstrated activity against Gram-negative bacteria like Escherichia coli. Studies have shown that it can suppress E. coli counts. nih.gov Chelerythrine has been found to impair the respiration and decrease intracellular ATP levels in E. coli. engineering.org.cn
Candida albicans : Sanguinarine exhibits potent antifungal activity against Candida albicans, a common fungal pathogen. nih.govnih.govfrontiersin.org It has been shown to inhibit biofilm formation, a key virulence factor for C. albicans, and can also disrupt mature biofilms. nih.gov The MIC of sanguinarine against C. albicans clinical isolates ranges from 112.8 to 150.5 μM. nih.govfrontiersin.org The mechanism of action against C. albicans involves the disruption of the cell wall and membrane, leading to the leakage of cellular contents. nih.govfrontiersin.org It also inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.govfrontiersin.org A combination of pinosylvin (B93900) and sanguinarine has shown enhanced antifungal activity against C. albicans, with sanguinarine primarily inducing the production of ROS. jmb.or.kr
Dengue Virus : While the primary focus of research has been on the antibacterial and antifungal properties, the broader class of alkaloids to which hydrthis compound belongs has been investigated for various pharmacological activities. However, specific studies detailing the efficacy of hydrthis compound or its direct analogs against the dengue virus are not prevalent in the provided search results.
Table 1: Efficacy of Sanguinarine and its Analogs Against Specific Microorganisms
| Compound | Microorganism | Efficacy |
|---|---|---|
| Sanguinarine | Staphylococcus aureus | MIC: 128 μg/mL, MBC: 256 μg/mL nih.govnih.govresearchgate.net |
| Chelerythrine | Staphylococcus aureus | MIC: 0.156 mg/mL nih.gov |
| Sanguinarine | Escherichia coli | Suppression of bacterial counts nih.gov |
| Sanguinarine | Candida albicans | MIC: 112.8–150.5 μM nih.govfrontiersin.org |
| Sanguinarine | Candida albicans | Inhibition of biofilm formation nih.gov |
Anti-inflammatory Properties and Mechanisms
Hydrthis compound and its analogs, including sanguinarine and nitidine (B1203446), possess significant anti-inflammatory properties. researchgate.net Their mechanisms of action involve the regulation of key inflammatory molecules and signaling pathways.
Regulation of Inflammatory Mediators and Cytokines
These compounds have been shown to effectively reduce the production of pro-inflammatory mediators and cytokines. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. clinical-laboratory-diagnostics.comthermofisher.comsinobiological.com Sanguinarine potently inhibits the expression of inflammatory mediators. nih.gov In studies using murine macrophages, nitidine chloride was found to significantly decrease the generation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) at both the RNA and protein levels. frontiersin.org Sanguinarine has also been shown to reduce elevated levels of TNF-α, IL-1β, and IL-6. frontiersin.orgfrontiersin.org
Nitidine chloride has demonstrated the ability to decrease the protein expression of inflammatory mediators like iNOS and COX2 in a dose-dependent manner. nih.gov Furthermore, sanguinarine has been reported to mitigate inflammation by inhibiting the toll-like receptor 4, leading to the downstream suppression of inflammatory pathways. frontiersin.org
Involvement in Inflammatory Signaling Cascades (e.g., NF-κB pathway inhibition)
A critical mechanism underlying the anti-inflammatory effects of these alkaloids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. wjgnet.comresearchgate.net NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. nih.govscielo.br
Sanguinarine is a potent inhibitor of NF-κB activation. wjgnet.comresearchgate.net It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. wjgnet.com This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. wjgnet.com Studies have shown that sanguinarine can abrogate NF-κB activation induced by agents like tumor necrosis factor. wjgnet.com
Similarly, nitidine chloride has been found to restrain the transcriptional activity of NF-κB in a dose-dependent manner. frontiersin.org It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), another important inflammatory signaling pathway. nih.govfrontiersin.orgnih.gov The inhibition of both the NF-κB and MAPK pathways contributes significantly to the anti-inflammatory properties of these compounds. frontiersin.orgcaymanchem.commedchemexpress.com
Antioxidant Activity Investigations
Beyond their antimicrobial and anti-inflammatory properties, hydrthis compound and its analogs also exhibit antioxidant activities. researchgate.net
Free Radical Scavenging Mechanisms of Hydrthis compound
The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals. tmrjournals.com Free radicals, such as reactive oxygen species (ROS), can cause oxidative stress, which is implicated in various diseases. tmrjournals.comtmrjournals.com
Alkaloids like those found in Fagara zanthoxyloides, which include analogs of hydrthis compound, have been reported to possess antioxidant properties. tmrjournals.combiomedres.usnih.govresearchgate.net While direct studies on the free radical scavenging mechanisms of hydrthis compound itself are limited in the provided results, the antioxidant activity of related compounds suggests a potential for hydrthis compound to act as a free radical scavenger. For instance, sanguinarine has been noted for its antioxidant properties. nih.gov The chemical structure of these alkaloids, with their complex ring systems, likely contributes to their ability to donate electrons and neutralize free radicals.
Modulation of Oxidative Stress Pathways
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is implicated in the pathophysiology of numerous diseases. The cellular defense against oxidative damage involves a complex network of antioxidant enzymes and signaling pathways. nih.govmdpi.comkrcp-ksn.org Preclinical investigations have explored the capacity of hydrthis compound and its analogs—sanguinarine, chelerythrine, and nitidine—to modulate these critical pathways. These compounds, all belonging to the benzophenanthridine alkaloid family, exhibit distinct and sometimes contradictory effects on cellular redox homeostasis.
Hydrthis compound itself has been identified as a potent antioxidant capable of scavenging free radicals and mitigating oxidative stress. Studies suggest its potential in managing complications related to conditions like diabetes by reducing oxidative stress markers.
Sanguinarine has demonstrated a multifaceted role in modulating oxidative stress. It can suppress markers of lipid peroxidation, such as malondialdehyde (MDA), while also enhancing the activity of antioxidant enzymes. nih.govnih.gov A key mechanism underlying its antioxidant function is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govfrontiersin.org Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. frontiersin.orgfrontiersin.orgmdpi.com By promoting Nrf2 expression, sanguinarine enhances the cellular antioxidant defense system. nih.gov For instance, in a model of cisplatin-induced acute kidney injury, sanguinarine mitigated oxidative stress, inflammation, and DNA damage. frontiersin.orgnih.gov Conversely, some studies show that sanguinarine can also induce oxidative stress by increasing cellular ROS levels through the inhibition of thioredoxin reductase (TXNRD), a key enzyme in the thioredoxin system that maintains cellular redox balance. researchgate.netmdpi.com
Chelerythrine predominantly appears to function as an inducer of oxidative stress. Research has shown that chelerythrine treatment leads to an increase in ROS production in various cell types. mdpi.comaacrjournals.org This pro-oxidant activity is linked to its ability to inhibit the selenoenzyme thioredoxin reductase (TXNRD1), disrupting the thioredoxin system and leading to an accumulation of oxidized proteins. researchgate.netmdpi.com The resulting oxidative stress can activate downstream signaling pathways, such as the JNK and p38 MAP kinase pathways, and induce apoptosis. mdpi.comcellsignal.com The antioxidant N-acetylcysteine (NAC) has been shown to counteract the ROS production and cytotoxicity induced by chelerythrine, confirming the central role of oxidative stress in its mechanism of action. researchgate.netmdpi.comaacrjournals.org
Nitidine, another analog, is recognized for its potent antioxidant and anti-inflammatory properties. researchgate.netnih.govnih.gov It effectively scavenges excess ROS and can alleviate cellular damage caused by hypoxic conditions. researchgate.netnih.gov In models of osteoarthritis, nitidine chloride demonstrated anti-oxidative activity by reducing oxidative stress and ameliorating cellular senescence. nih.gov This protective effect is partly achieved by inhibiting the activation of pro-inflammatory pathways like MAPK/NF-κB, which are closely linked to oxidative stress. nih.gov Studies have also shown that nitidine can reduce myocardial damage caused by ROS during ischemia-reperfusion events. researchgate.netfrontiersin.org
The table below summarizes the preclinical findings on how hydrthis compound and its analogs modulate oxidative stress pathways.
| Compound | Model System | Key Findings | Signaling Pathway Modulation | Reference |
|---|---|---|---|---|
| Hydrthis compound | Diabetic Rats | Acts as a potent antioxidant; reduces oxidative stress markers. | Not specified | |
| Sanguinarine | Laying Hens | Suppressed serum malondialdehyde (MDA) concentrations. | Not specified | nih.gov |
| Sanguinarine | Mouse Mammary Epithelial Cells (LPS-stimulated) | Inhibited ROS increase; enhanced antioxidant enzyme activity. | Activates Nrf2; Inhibits Wnt/β-catenin | nih.gov |
| Sanguinarine | Mice (Cisplatin-induced kidney injury) | Mitigated oxidative stress, DNA damage, and apoptosis. | Reduced phosphorylated NF-κB | frontiersin.orgnih.gov |
| Sanguinarine | Gastric Cancer Cells (NCI-N87, MKN45) | Inhibits thioredoxin reductase (TXNRD) activity, leading to increased cellular ROS. | Inhibits TXN system | researchgate.netmdpi.com |
| Chelerythrine | Human Liver Cancer Cells (HepG2) | Increased ROS production and induced oxidative stress. | Inhibits Akt pathway; Activates mitochondrial apoptotic pathway | mdpi.com |
| Chelerythrine | Gastric Cancer Cells (NCI-N87, MKN45) | Inhibits TXNRD activity, increasing cellular ROS levels. | Activates JNK and p38 via oxidative stress | researchgate.netmdpi.comcellsignal.com |
| Chelerythrine | TSC2-null cells | Induced ROS production and depleted glutathione (B108866) (GSH). | Induces necroptosis via oxidative stress | aacrjournals.org |
| Nitidine Chloride | Bovine Mammary Epithelial Cells (Hypoxic stress) | Inhibited cellular oxidative stress; scavenges ROS. | Not specified | researchgate.netnih.gov |
| Nitidine Chloride | Murine Osteoarthritis Model | Reduced oxidative stress and cellular senescence by scavenging ROS. | Inactivates MAPK/NF-κB pathway | nih.gov |
| Nitidine Chloride | Rats (Myocardial ischemia/reperfusion) | Alleviated myocardial damage caused by ROS. | Not specified | frontiersin.org |
Structure Activity Relationship Sar Studies of Hydroxysanguinarine and Its Analogs
Impact of Structural Modifications on Biological Activities
Research into benzophenanthridine alkaloids has identified key structural features that significantly modulate their biological activities. Modifications, particularly at the C-6 position of the benzophenanthridine scaffold, have been shown to influence potency and selectivity. For instance, studies on sanguinarine (B192314) derivatives have indicated that the introduction of electron-donating groups at the C-6 position can lead to enhanced cellular activity compared to other structural modifications mdpi.com. Similarly, compounds featuring cyano and malonic ester groups at the C-6 position of the benzophenanthridine alkaloid scaffold have demonstrated higher cytotoxic activity than other compound types mdpi.com.
The presence of the quaternary iminium cation (C=N+) moiety within the polyaromatic nucleus is also recognized as a critical determinant for certain biological activities, such as antifungal effects scispace.com. This positive charge is believed to facilitate intercalative binding with DNA, a mechanism implicated in the anticancer activities observed for many benzophenanthridine alkaloids nih.gov. Therefore, alterations to the aromatic system or the presence of substituents that affect the electron distribution and charge distribution across the molecule are likely to impact the compound's ability to interact with biological targets like DNA or enzymes.
Comparative Analysis with Related Benzophenanthridine Alkaloids (e.g., Sanguinarine)
Benzophenanthridine alkaloids, including sanguinarine and chelerythrine (B190780), are known for a broad spectrum of biological activities, most notably their antitumor and antimicrobial effects nih.govnih.govresearchgate.net. Sanguinarine and chelerythrine are among the most extensively studied members of this class. Sanguinarine has demonstrated potent antiproliferative effects on various cancer cell lines, often through mechanisms involving apoptosis induction, cell cycle arrest, and inhibition of angiogenesis torvergata.itmedchemexpress.com. Chelerythrine also exhibits significant antitumor and antimicrobial properties, with some studies indicating it to be a more potent antimicrobial agent than other related alkaloids nih.govresearchgate.net.
Comparative analyses suggest that while both sanguinarine and chelerythrine possess anticancer activities, sanguinarine may exhibit greater potential in certain contexts, such as in human breast cancer cells mdpi.com. The ability of these alkaloids to interact with DNA, particularly through intercalation facilitated by their planar polyaromatic structure and positive charge, is a common theme underlying their cytotoxic and antiproliferative activities nih.gov.
Hydroxysanguinarine, as a hydroxylated analog, is expected to share some of these fundamental interactions. The presence of a hydroxyl group can alter the molecule's polarity, hydrogen bonding capabilities, and metabolic fate, potentially leading to differences in target engagement and efficacy compared to sanguinarine. For instance, modifications that enhance DNA binding or alter interactions with key cellular targets like topoisomerase II or protein kinases could differentiate the SAR profiles of hydrthis compound from sanguinarine and other related benzophenanthridines. However, detailed comparative SAR studies that directly elucidate these differences for hydrthis compound remain an area for further investigation.
Computational Approaches in SAR Prediction and Validation
Computational methodologies, including quantitative structure-activity relationship (QSAR) studies and molecular docking, play a vital role in predicting and validating the biological activities of chemical compounds by correlating their structures with observed effects researchgate.netwikipedia.org. These approaches enable researchers to understand molecular interactions at a deeper level and to design novel analogs with improved properties.
For benzophenanthridine alkaloids, computational studies have been employed to explore their interactions with biological targets. For example, molecular docking studies have been conducted on various benzophenanthridine alkaloids to assess their binding affinity to proteins such as topoisomerase II, suggesting that structural alterations can influence binding efficacy researchgate.net. Molecular dynamics simulations have also been utilized to evaluate the stability and interactions of these compounds with target proteins, providing insights into their mechanisms of action researchgate.net. Furthermore, machine learning models have been applied for predicting half-maximum inhibitory concentrations (IC50) of natural compounds, including those from the benzophenanthridine class researchgate.net.
These computational tools can be instrumental in predicting the potential biological activities of hydrthis compound and its analogs. By modeling the interactions of hydrthis compound with known targets of benzophenanthridine alkaloids, researchers can elucidate how the hydroxyl group influences binding affinity and efficacy. QSAR models, built upon data from a series of related compounds, can also predict the activity of novel hydrthis compound derivatives, guiding synthetic efforts towards compounds with optimized biological profiles. The integration of computational SAR with experimental validation is crucial for advancing the understanding and therapeutic potential of hydrthis compound and related benzophenanthridine alkaloids.
Biotechnological and Synthetic Approaches for Hydroxysanguinarine Production and Derivatization
Metabolic Engineering for Heterologous Biosynthesis of Hydroxysanguinarine and Related Alkaloids (e.g., in yeast platforms)
Metabolic engineering, particularly in microbial hosts like the yeast Saccharomyces cerevisiae, offers a promising avenue for the production of benzylisoquinoline alkaloids (BIAs), including the precursors to hydrthis compound. nih.govnih.gov Yeast is an advantageous platform due to its well-characterized genetics, rapid growth, and scalability for industrial fermentation. researchgate.netchalmers.seresearchgate.net The reconstruction of the complex, multi-step plant biosynthetic pathways in a microbial chassis presents numerous challenges, such as the functional expression of plant-specific enzymes, particularly cytochrome P450s, and the optimization of metabolic flux. nih.gov
The biosynthesis of sanguinarine (B192314), the immediate precursor to hydrthis compound, begins with the amino acid L-tyrosine. mdpi.comnih.gov The pathway involves a series of enzymatic conversions to produce the key intermediate (S)-reticuline, which is then directed towards the sanguinarine branch. wikipedia.org A critical commitment step is the conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE). wikipedia.org Subsequent reactions involving P450 enzymes and other transferases lead through intermediates like protopine (B1679745) and dihydrosanguinarine (B1196270), which is finally oxidized to sanguinarine. mdpi.comwikipedia.org
Researchers have successfully engineered S. cerevisiae to produce sanguinarine and related alkaloids by introducing a suite of heterologous plant enzymes. nih.govnih.gov Key engineering strategies include:
Pathway Reconstruction: Introducing the entire genetic cassette required for the conversion of early precursors to the final product. This involves expressing numerous enzymes from various plant sources. nih.gov
Enzyme Optimization: Functionally expressing and localizing challenging plant enzymes, such as cytochrome P450s (CYPs), which are crucial for many hydroxylation and bridge-forming steps in the pathway. nih.gov This often requires co-expression of a plant-derived cytochrome P450 reductase (CPR).
Overcoming Bottlenecks: Identifying and alleviating bottlenecks in the pathway where metabolic intermediates accumulate. For instance, an endoplasmic reticulum (ER) compartmentalization strategy was developed to improve the activity of the vacuolar protein BBE, resulting in a significant increase in the production of the key intermediate (S)-scoulerine. nih.gov
Improving Precursor Supply: Enhancing the native yeast metabolic pathways to increase the availability of primary metabolites like L-tyrosine that serve as the initial building blocks for alkaloid synthesis.
Through these concerted efforts, engineered yeast strains have been developed that can produce sanguinarine and other related benzophenanthridine alkaloids. nih.govnih.gov For example, one study reported achieving titers of 252 μg/L for protopine and 80 μg/L for sanguinarine in engineered yeast. nih.gov Further optimization through genetic techniques and culture optimization improved the production of critical intermediates by up to 32-fold and 45-fold, respectively. nih.gov These engineered yeast platforms provide a foundational technology that can be further adapted for the specific production of hydrthis compound, likely through the introduction of a specific hydroxylase enzyme that acts on sanguinarine or a late-stage precursor.
Table 1: Key Heterologous Enzymes for Sanguinarine Biosynthesis in Yeast
| Enzyme | Abbreviation | Function | Example Source Organism |
|---|---|---|---|
| Berberine Bridge Enzyme | BBE | Catalyzes the conversion of (S)-reticuline to (S)-scoulerine, a key branch point. wikipedia.org | Eschscholzia californica |
| Cheilanthifoline Synthase | CFS | A cytochrome P450 that converts (S)-scoulerine to (S)-cheilanthifoline. | Eschscholzia californica |
| Stylopine Synthase | STS | A cytochrome P450 that converts (S)-cheilanthifoline to (S)-stylopine. | Eschscholzia californica |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylates (S)-stylopine to cis-N-methylstylopine. | Coptis japonica |
| N-methylstylopine 14-hydroxylase | MSH | A cytochrome P450 that hydroxylates N-methylstylopine. | Eschscholzia californica |
| Protopine 6-hydroxylase | P6H | A cytochrome P450 that hydroxylates protopine, leading to dihydrosanguinarine formation. mdpi.com | Eschscholzia californica, Macleaya cordata researchgate.net |
| Dihydrobenzophenanthridine Oxidase | DBOX | Oxidizes dihydrosanguinarine to sanguinarine. wikipedia.org | Eschscholzia californica |
Chemoenzymatic Synthesis of Hydrthis compound and Novel Analogs
Chemoenzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of traditional organic chemistry to construct complex molecules. This approach is particularly valuable for producing novel analogs of natural products that may possess enhanced or unique biological activities. While total chemical synthesis of benzophenanthridine alkaloids has been achieved, it often involves multiple steps and harsh conditions. nih.gov Chemoenzymatic strategies offer a milder and more selective alternative for the derivatization of the core alkaloid scaffold.
The generation of hydrthis compound from its precursor sanguinarine is a hydroxylation reaction. This transformation is an ideal candidate for an enzymatic approach, potentially using cytochrome P450 monooxygenases or other hydroxylases. These enzymes can introduce hydroxyl groups at specific positions on a complex molecule with a high degree of regioselectivity and stereoselectivity, a task that is often difficult to achieve with conventional chemical reagents.
Furthermore, chemoenzymatic approaches can be used to generate novel analogs of hydrthis compound. For instance, natural or engineered enzymes could be used to:
Introduce diverse functional groups: Starting with a precursor like sanguinarine or dihydrosanguinarine, enzymes could catalyze reactions such as glycosylation, methylation, or acylation, creating a library of new compounds.
Synthesize chiral precursors: Enzymes can be used to resolve racemic mixtures or create chiral building blocks that are then elaborated using chemical synthesis into complex, enantiomerically pure final products.
Late-stage functionalization: A key advantage of enzymatic reactions is their ability to modify complex molecules at a late stage in the synthetic route without the need for extensive use of protecting groups. mdpi.com This allows for the direct modification of the benzophenanthridine core to produce derivatives with altered properties.
For example, researchers have synthesized various derivatives of sanguinarine and chelerythrine (B190780) by chemically modifying the C-6 position to explore how these changes affect biological activity. mdpi.com Integrating enzymatic steps into such synthetic routes could provide access to a wider range of novel structures that are not easily accessible through purely chemical means. The development of a biomimetic approach using NADH and light to reduce sanguinarine to dihydrosanguinarine highlights how principles from biological systems can inspire new chemical transformations for the semi-synthesis of related alkaloids. nih.gov
Strategies for Enhancing Hydrthis compound Yields in Plant Cell Cultures
Plant cell cultures are a valuable biotechnological platform for producing secondary metabolites, offering a controlled environment independent of geographical and climatic constraints. nih.gov However, yields of target compounds like sanguinarine and hydrthis compound are often low in undifferentiated cell cultures. nih.gov Consequently, various strategies have been developed to enhance the productivity of these "green cell factories". researchgate.net
One of the most effective strategies is elicitation , which involves the addition of biotic or abiotic agents (elicitors) to the culture medium to trigger plant defense responses and stimulate the biosynthesis of secondary metabolites. nih.gov
Biotic Elicitors: These are typically derived from microorganisms. Fungal extracts have been shown to be particularly effective. In cell suspension cultures of Papaver bracteatum, the addition of a fungal elicitor from Verticillium dahliae resulted in a 5- to 500-fold increase in sanguinarine accumulation, reaching up to 23 milligrams per liter in the medium. nih.gov
Abiotic Elicitors: These include physical factors and chemical compounds like metal ions and signaling molecules. Jasmonates (like methyl jasmonate) and salicylic acid are well-known signaling molecules involved in plant defense and have been widely used to enhance secondary metabolite production. nih.govmdpi.com
Other key strategies to improve yields include:
Medium Optimization: Adjusting the composition of the culture medium, including nutrients, precursors, and plant growth regulators, can significantly impact cell growth and alkaloid production. For instance, combining fungal elicitation with hormonal deprivation (removal of auxins and cytokinins) was found to be crucial for high-level sanguinarine accumulation in Papaver bracteatum cultures. nih.gov
Precursor Feeding: Supplying the culture with biosynthetic precursors can bypass rate-limiting steps and increase the metabolic flux towards the desired product. For the sanguinarine pathway, feeding amino acids like L-tyrosine could potentially boost yields.
High-Yielding Cell Line Selection: Screening and selecting cell lines that naturally exhibit high productivity is a fundamental step in developing an efficient production process.
Hairy Root Cultures: Inducing hairy root cultures using Agrobacterium rhizogenes can create a genetically stable and highly productive system that often exhibits growth rates and metabolite yields superior to those of suspension cultures. researchgate.net
The application of these strategies, often in combination, can significantly increase the productivity of plant cell cultures, making them a more viable source for the commercial production of hydrthis compound and related benzophenanthridine alkaloids. nih.gov
Table 2: Examples of Elicitation Strategies for Alkaloid Production
| Plant Culture | Elicitor Type | Elicitor Example | Target Alkaloid | Observed Effect | Reference |
|---|---|---|---|---|---|
| Papaver bracteatum | Biotic (Fungal) | Verticillium dahliae conidia | Sanguinarine | 5- to 500-fold increase in accumulation. | nih.gov |
| Papaver bracteatum | Biotic (Fungal) | Dendryphion penicillatum mycelia | Sanguinarine | Elicited accumulation, not greatly influenced by hormone deprivation. | nih.gov |
| Taxus spp. | Abiotic (Signaling Molecule) | Coronatine (COR) | Phenolic Compounds | Strong and fast-acting; highest polyphenol amounts observed at day 8. | mdpi.com |
| Taxus spp. | Abiotic (Signaling Molecule) | Salicylic Acid (SA) | Phenolic Compounds | Effective at increasing production of phenolic families. | mdpi.com |
Future Research Directions and Translational Potential Preclinical Focus
Elucidating Undiscovered Molecular Targets and Interaction Mechanisms
Despite existing research, the precise molecular targets and intricate interaction mechanisms of hydroxysanguinarine are not fully delineated. Future research should prioritize the identification of novel, previously uncharacterized molecular targets and pathways influenced by this compound. Studies have implicated signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, NF-κB, MAPK, and Wnt/β-catenin in the biological effects of sanguinarine (B192314), the parent compound of hydrthis compound researchgate.net. However, the specific contribution of hydrthis compound to these pathways, and its potential engagement with other understudied targets like AURKA and CDK2 researchgate.net, requires comprehensive investigation. Advanced proteomic and transcriptomic approaches, coupled with sophisticated bioinformatic analyses, are crucial for mapping the complete interactome of hydrthis compound and uncovering its multifaceted mechanisms of action in various preclinical models.
Development of Hydrthis compound-Based Research Tools and Probes
The unique chemical structure and biological activity of hydrthis compound and its derivatives present opportunities for developing novel research tools and probes. Related alkaloids, such as chelerythrine (B190780), have demonstrated fluorescence properties and potential for use as DNA fluorescent probes vdoc.pub. Future research could focus on synthesizing functionalized hydrthis compound derivatives that incorporate fluorescent tags or affinity labels. These modified compounds could serve as valuable tools for visualizing hydrthis compound's cellular localization, tracking its dynamic distribution within biological systems, and identifying its specific binding partners with high precision. The development of hydrthis compound-based biosensors for real-time monitoring of its cellular effects is also a promising area for future investigation mdpi.comfastercapital.comresearchgate.netnih.govmdpi.com.
Advanced Preclinical Models for Mechanistic Validation
Validating the complex mechanisms of action of hydrthis compound necessitates the use of advanced preclinical models that more accurately recapitulate human physiology and disease states. Organoid models, derived from patient samples or stem cells, offer a sophisticated three-dimensional in vitro environment that mimics the architecture and function of native tissues kuleuven.benih.govbmbreports.orgfrontiersin.orgmdpi.com. These models are proving invaluable for drug screening, disease modeling, and mechanistic studies, including those involving cancer nih.govbmbreports.org. Future research should leverage patient-derived organoids and other advanced preclinical systems, such as sophisticated cell co-culture models and relevant animal models (e.g., xenograft models), to rigorously validate the proposed mechanisms of hydrthis compound and assess its efficacy and specificity in a more physiologically relevant context.
Synergistic Effects of Hydrthis compound with Other Bioactive Compounds in Research Contexts
The potential for synergistic interactions between hydrthis compound and other bioactive compounds represents a significant area for future preclinical research. Studies have indicated that sanguinarine exhibits synergistic effects when combined with various agents, including piperlongumine, panobinostat, THZ1, gemcitabine, and JQ1, in preclinical cancer models researchgate.netresearchgate.netnih.govresearchgate.net. Furthermore, sanguinarine has demonstrated the ability to sensitize cancer cells to established chemotherapeutics like paclitaxel (B517696) medicinacomplementar.com.br and has shown synergistic antibacterial effects in combination with tetracycline (B611298) researchgate.net. Future research should systematically explore novel combinations of hydrthis compound with other natural products, synthetic drugs, or targeted therapies. Such studies aim to identify combinations that enhance efficacy, broaden the spectrum of activity, or mitigate potential toxicities, thereby providing a strong rationale for further clinical translation.
Table 8.4.1: Reported Synergistic Effects of Sanguinarine (and by extension, Hydrthis compound) in Preclinical Research
| Compound 1 | Compound 2 | Target/Context | Key Finding | Reference |
| Sanguinarine | Piperlongumine | A549 (NSCLC) cells | Increased cytotoxicity and apoptosis; synergistic effect on cell proliferation and metastasis inhibition. | researchgate.netnih.gov |
| Sanguinarine | Panobinostat | SCLC cells | Increased anti-SCLC activity compared to individual treatments. | researchgate.netnih.gov |
| Sanguinarine | Paclitaxel | Prostate cancer cells | Sensitized cells to paclitaxel-induced growth inhibition and apoptosis; potential to overcome taxol resistance. | medicinacomplementar.com.br |
| Sanguinarine | Tetracycline | Diarrheic bacteria | Synergistic antibacterial effects against various pathogens. | researchgate.net |
| Sanguinarine | Cyclophosphamide | Cancer therapy | Synergistic effects shown in combination with classical cytostatic agents. | researchgate.net |
| Sanguinarine | 5-fluorouracil (B62378) | Cancer therapy | Synergistic effects shown in combination with classical cytostatic agents. | researchgate.net |
| Sanguinarine | Cetuximab | Gastric cancer cells | Potential synergistic interaction, increasing inhibition of GC cell lines. | researchgate.net |
| Sanguinarine | Erlotinib | Gastric cancer cells | Potential synergistic interaction, increasing inhibition of GC cell lines. | researchgate.net |
Novel Analytical Approaches for In Situ and Dynamic Monitoring of Hydrthis compound within Biological Systems
Accurate and dynamic monitoring of hydrthis compound within complex biological systems is essential for understanding its pharmacokinetics, distribution, and target engagement. Future research should focus on developing and applying novel analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone for quantitative analysis in biological samples due to its sensitivity and specificity researchgate.netresearchgate.netresearchgate.netresearchgate.net. However, advancements in techniques such as spatial proteomics, which allows for quantitative measurement of protein localization across cellular compartments usherbrooke.ca, and immunogold labeling researchgate.netnih.gov, can provide critical insights into the subcellular distribution of hydrthis compound and its targets. Furthermore, the integration of biosensors with microfluidic platforms offers potential for real-time, label-free detection and monitoring of drug-target interactions mdpi.comfastercapital.comresearchgate.netnih.govmdpi.com. Spectroscopic methods like Raman and FTIR spectroscopy are also being advanced for real-time, in situ analysis of chemical processes within biological matrices mdpi.com. Developing high-resolution imaging techniques capable of dynamically tracking hydrthis compound at the cellular and subcellular level will be crucial for mechanistic studies.
Table 8.5.1: Emerging Analytical Techniques for Monitoring Hydrthis compound in Biological Systems
| Analytical Approach | Principle | Potential Application for Hydrthis compound Research | Reference |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for identification and quantification. | Precise quantification of hydrthis compound and its metabolites in biological fluids (plasma, urine) and tissue extracts; pharmacokinetic studies. | researchgate.netresearchgate.net |
| Spatial Proteomics | Mass spectrometry-based proteomics to quantitatively measure protein localization across cellular compartments. | Determining the subcellular distribution of hydrthis compound targets; understanding how hydrthis compound affects protein localization in response to cellular stimuli. | usherbrooke.ca |
| Immunogold Labeling | Using antibodies conjugated to gold nanoparticles for visualizing protein localization via electron microscopy. | Pinpointing the precise subcellular location of hydrthis compound or its interacting proteins within cells. | researchgate.netnih.gov |
| Label-Free Biosensors (e.g., SPR, QCM) | Detecting molecular interactions without the need for labeling, often based on changes in mass or refractive index. | High-throughput screening of hydrthis compound binding to potential targets; real-time monitoring of drug-target interactions. | mdpi.comresearchgate.net |
| Microfluidic-based Biosensors/Lab-on-a-Chip | Integration of biosensing elements with microfluidic systems for sample handling and analysis. | Developing miniaturized, sensitive, and rapid analytical platforms for hydrthis compound detection and screening; enabling studies on small sample volumes. | mdpi.comnih.gov |
| Advanced Spectroscopic Techniques (Raman, FTIR) | Utilizing light scattering or absorption properties to identify and quantify molecules, with potential for real-time monitoring. | Real-time monitoring of chemical reactions or cellular processes involving hydrthis compound; in situ analysis in complex biological matrices. | mdpi.com |
| Organoid Models with Integrated Imaging | 3D cell culture systems that mimic tissue architecture, coupled with advanced microscopy techniques. | Visualizing hydrthis compound's distribution and effects within a more physiologically relevant cellular environment; assessing dynamic cellular responses. | kuleuven.benih.gov |
List of Compounds Mentioned:
Hydrthis compound
Sanguinarine (SANG)
Piperlongumine (PL)
Piperlongumaine
Panobinostat (Pa)
THZ1
Gemcitabine (GEM)
(+)-JQ-1 (JQ1)
Paclitaxel (Taxol)
Tetracycline
Nitroxoline
Zinc Pyrithione
Cyclophosphamide
5-fluorouracil (5-FU)
Cetuximab
Erlotinib
Chelerythrine
Matrine
Chelidonine
10-hydrthis compound
Dihydrosanguinarine (B1196270)
10-hydroxydihydrosanguinarine (B1216481)
Sanguilutine
Sanguirubine
CheUrubine
CheUlutine
10-hydroxychelerythrine
Macarpine
12-hydroxychelirubine
AURKA
CDK2
Survivin
VEGF
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
